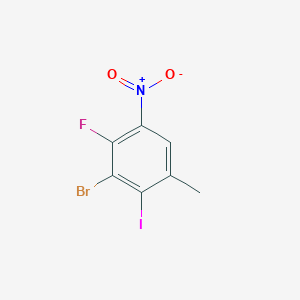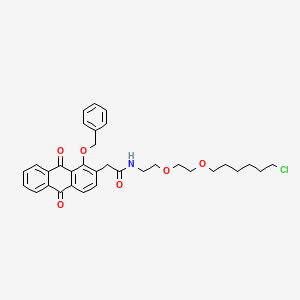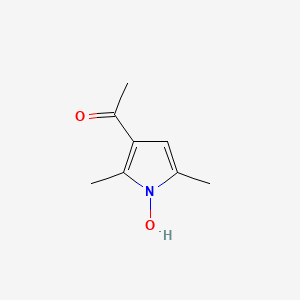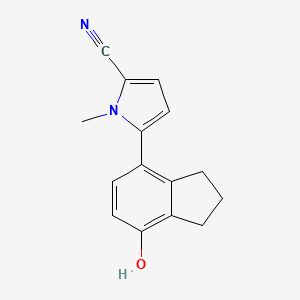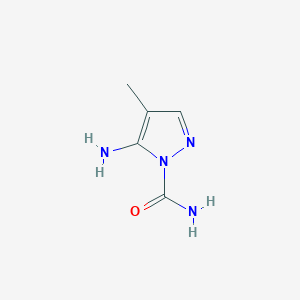
5-iodo-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1H-pyridazin-6-one is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom in the structure can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyridazin-6-one typically involves the iodination of pyridazinone derivatives. One common method is the direct iodination of 1H-pyridazin-6-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the iodination process.
化学反応の分析
Types of Reactions
5-Iodo-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyridazin-6-one, while a Suzuki coupling reaction could produce a biaryl derivative.
科学的研究の応用
5-Iodo-1H-pyridazin-6-one has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-iodo-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The iodine atom can enhance the binding affinity of the compound to its target, thereby increasing its potency.
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyridazin-6-one: Similar in structure but contains a bromine atom instead of iodine.
5-Chloro-1H-pyridazin-6-one: Contains a chlorine atom instead of iodine.
1H-Pyridazin-6-one: The parent compound without any halogen substitution.
Uniqueness
The presence of the iodine atom in 5-iodo-1H-pyridazin-6-one makes it unique compared to its bromine and chlorine analogs. Iodine is larger and more polarizable, which can lead to different reactivity and biological activity. This can make this compound more effective in certain applications, such as enzyme inhibition or receptor modulation.
特性
分子式 |
C4H3IN2O |
|---|---|
分子量 |
221.98 g/mol |
IUPAC名 |
5-iodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
InChIキー |
GHQPTOHHVBAPOS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NN=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


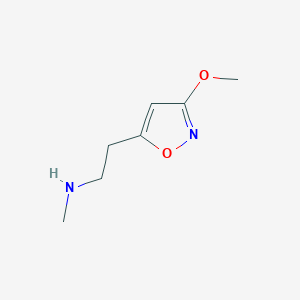
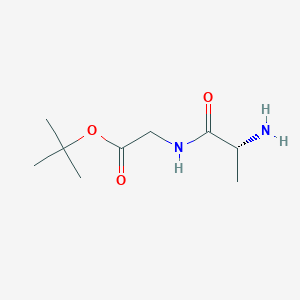
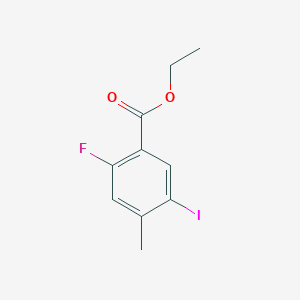
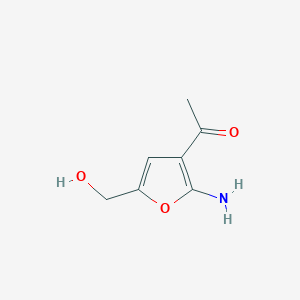
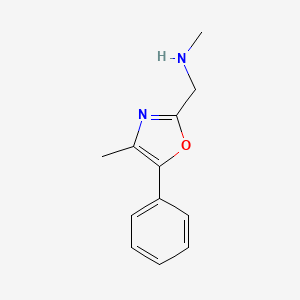
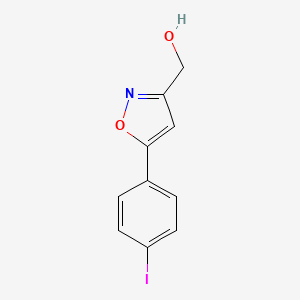
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)
